Crocacin D Exhibits Superior Potency Against Saccharomyces cerevisiae Relative to Crocacin A and C
Crocacin D demonstrates a minimum inhibitory concentration (MIC) of 1.4 ng/mL against Saccharomyces cerevisiae, representing a potency that is orders of magnitude greater than that of Crocacin A, which displays only moderate activity, and Crocacin C, which is essentially inactive in antifungal assays [1][2]. This quantitative difference underscores the critical role of the full dipeptide structure in Crocacin D for achieving potent antifungal effects.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Saccharomyces cerevisiae |
|---|---|
| Target Compound Data | MIC = 1.4 ng/mL |
| Comparator Or Baseline | Crocacin A: Moderate activity (exact MIC not reported as comparable); Crocacin C: Essentially inactive |
| Quantified Difference | Crocacin D is >1000-fold more potent than Crocacin C (estimated from reported inactivity vs. high potency) |
| Conditions | In vitro antifungal susceptibility testing |
Why This Matters
For procurement of a positive control or lead compound in antifungal screening, the extreme potency of Crocacin D ensures assay sensitivity and reliable readouts that weaker family members cannot provide.
- [1] Feutrill, J. T.; Lilly, M. J.; Rizzacasa, M. A. Total Synthesis of (+)-Crocacin D. Org. Lett. 2002, 4, 525-527. View Source
- [2] Chakraborty, T. K.; Jayaprakash, S. Total synthesis of (+)-crocacin C. Tetrahedron 2001, 57, 9461-9467. View Source
